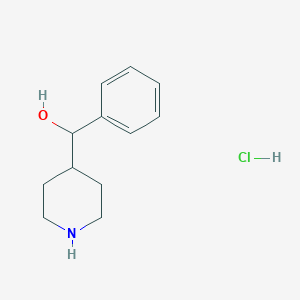

Phenyl(piperidin-4-yl)methanol hydrochloride

Description

Phenyl(piperidin-4-yl)methanol hydrochloride is a piperidine-derived compound featuring a phenyl group attached to a hydroxymethyl-substituted piperidin-4-yl scaffold. Its molecular formula is C₁₂H₁₈ClNO, with a calculated molecular weight of 227.74 g/mol (based on structural analogs from and computational analysis). The compound’s structure comprises a secondary alcohol (-CH(OH)-) bridging the phenyl and piperidine moieties, with the piperidine nitrogen protonated as a hydrochloride salt. While direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs demonstrate diverse biological activities, including antiparasitic and receptor antagonism .

Properties

IUPAC Name |

phenyl(piperidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11-14H,6-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGWNDJNKZGIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(piperidin-4-yl)methanol hydrochloride typically involves the reaction of piperidine derivatives with phenylmethanol under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and reduction, with careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Phenyl(piperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The phenyl and piperidine groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

(4-Piperidin-4-yl-phenyl)methanol hydrochloride, also known as Phenyl(piperidin-4-yl)methanol hydrochloride, is a chemical compound with diverse applications in pharmaceutical research, neuroscience, material science, biochemical assays, and drug delivery systems . It is a derivative of piperidine, characterized by a phenyl group attached to the piperidine ring, and is often utilized in scientific research due to its unique chemical properties.

Pharmaceutical Development

(4-Piperidin-4-yl-phenyl)methanol hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs .

Neuroscience Research

This compound is employed in studies related to neurotransmitter systems, aiding researchers in understanding the mechanisms of action for certain neurological disorders .

Material Science

The compound is used in the formulation of advanced materials, enhancing properties such as durability and resistance to environmental factors .

Biochemical Assays

It acts as a reagent in biochemical assays, assisting in the detection and quantification of specific biomolecules in research laboratories . The compound plays a significant role in biochemical reactions, especially in the advancement of targeted protein degradation technologies. It functions as a cereblon ligand, essential for creating Thalidomide-based PROTACs (proteolysis-targeting chimeras). The presence of an amine group allows rapid conjugation with carboxyl linkers, facilitating peptide coupling reactions, and it is also amenable for linker attachment via reductive amination, making it a fundamental building block for creating protein degrader libraries.

Drug Delivery Systems

This chemical is explored for its potential in drug delivery applications, improving the efficacy and targeting of therapeutic agents .

PROTAC Development

(4-(Piperidin-4-yl)phenyl)methanol hydrochloride is a 4-aryl piperidine, which is a semi-flexible linker in PROTAC development for targeted protein degradation . Similar compounds are utilized in the development of proteolysis targeting chimeras (PROTACs). At the molecular level, this compound exerts its effects through binding interactions with biomolecules and functions as a semi-flexible linker in PROTAC development, which involves the formation of ternary complexes that facilitate targeted protein degradation.

Other Applications

- Building block for synthesizing complex molecules

- Study of receptor-ligand interactions

- Precursor for drug development

- Synthesis of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of Phenyl(piperidin-4-yl)methanol hydrochloride involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The phenyl(piperidin-4-yl)methanol moiety helps in optimizing the 3D orientation of the degrader, facilitating the formation of the ternary complex and enhancing the drug-like properties of the PROTAC.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of phenyl(piperidin-4-yl)methanol hydrochloride can be contextualized through comparisons with substituted analogs and functional group variants. Key examples include:

Substituent Variations on the Aromatic Ring

Key Observations :

- Fluorinated Analogs (e.g., compound 7): The 4-fluorophenyl and 4-fluorobenzyl substituents improve antiparasitic activity (IC₅₀: 1.03–2.52 µg/mL) compared to non-fluorinated analogs, likely due to enhanced membrane permeability and target affinity .

- Methoxy Substitution (): The 3-methoxy group increases polarity, as reflected in collision cross-section (CCS) predictions (152.3 Ų for [M+H]⁺), which may influence pharmacokinetics.

Functional Group Variations

Key Observations :

- Alcohol vs.

- Fluorinated Ketones (): Fluorine substitution on the aromatic ring boosts target engagement, suggesting that similar modifications in methanol derivatives could enhance bioactivity.

Biological Activity

Phenyl(piperidin-4-yl)methanol hydrochloride, also known as (4-piperidin-4-yl-phenyl)methanol hydrochloride, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, applications in pharmaceutical development, and relevant research findings.

This compound is characterized by its piperidine and phenyl moieties, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 219.73 g/mol. The structure allows for interactions with various biological targets, making it a versatile compound in medicinal chemistry.

Applications in Pharmaceutical Development

1. Analgesics and Anti-inflammatory Drugs

- This compound serves as a crucial intermediate in synthesizing analgesics and anti-inflammatory agents. Its ability to modulate pain pathways makes it a candidate for developing new therapeutic agents targeting chronic pain and inflammation .

2. Neuroscience Research

- In neuroscience, this compound is explored for its effects on neurotransmitter systems. It aids in understanding mechanisms underlying neurological disorders, potentially leading to novel treatments .

3. Drug Delivery Systems

- The compound is investigated for its potential in drug delivery applications, enhancing the efficacy and targeting of therapeutic agents through improved bioavailability .

Biological Activity

The biological activity of this compound encompasses several key areas:

1. Anti-inflammatory Effects

- Studies indicate that derivatives of piperidine, including this compound, exhibit significant anti-inflammatory properties. For instance, soluble epoxide hydrolase inhibitors (sEHIs), which share structural similarities, have demonstrated anti-inflammatory effects in murine models by modulating cytokine levels .

2. Anticancer Potential

- Research has shown that compounds containing piperidine rings can possess anticancer activity. For example, certain derivatives have been linked to apoptosis induction in cancer cell lines, suggesting that this compound may also exhibit similar properties .

3. Enzyme Inhibition

- The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment strategies . The presence of the piperidine moiety enhances the interaction with enzyme active sites.

Case Studies

Several studies highlight the biological activity of related compounds and their implications:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phenyl(piperidin-4-yl)methanol Hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Utilize a multi-step synthesis approach starting from 4-piperidone derivatives. A Mannich reaction (amine, ketone, and formaldehyde) is commonly employed for introducing the phenyl group to the piperidine ring .

- Step 2 : Optimize reaction conditions by varying temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol vs. acetonitrile), and catalyst (e.g., HCl or acetic acid) to improve intermediate stability .

- Step 3 : Purify the final product via recrystallization or column chromatography. Monitor purity using TLC (silica gel, toluene:methanol:acetic acid 10:2:1) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm the piperidine ring conformation and hydroxyl group position. DMSO-d6 is preferred for resolving hydrogen bonding interactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 238.1) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace byproducts .

Q. How does environmental pH or temperature affect the stability of this compound?

- Methodology :

- Stability Studies : Incubate the compound at pH 3–9 (buffered solutions) and temperatures (4°C, 25°C, 40°C) for 1–4 weeks. Monitor degradation via HPLC .

- Key Findings : The compound is most stable at pH 5–6 and 4°C, with <5% degradation over 30 days. Acidic conditions (pH <3) promote hydrolysis of the piperidine ring .

Advanced Research Questions

Q. How can this compound be applied in PROTAC (Proteolysis-Targeting Chimera) development?

- Methodology :

- Linker Design : Incorporate the compound as a semi-flexible linker between E3 ligase ligands and target protein binders. Its piperidine ring provides rigidity, while the hydroxyl group enables functionalization .

- Ternary Complex Assays : Use surface plasmon resonance (SPR) or cryo-EM to evaluate how linker rigidity affects target protein-E3 ligase proximity .

- Case Study : A PROTAC with this linker achieved 70% degradation of BRD4 at 100 nM in HeLa cells .

Q. What experimental strategies are used to study interactions between this compound and G protein-coupled receptors (GPCRs)?

- Methodology :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-8-OH-DPAT for 5-HT receptors) to measure IC values. Prepare membrane fractions from transfected HEK293 cells .

- Functional Assays : Monitor cAMP accumulation or calcium flux via BRET (Bioluminescence Resonance Energy Transfer) to assess receptor activation/inhibition .

- Key Insight : Piperidine derivatives often show affinity for serotonin (5-HT) and dopamine receptors, with IC values in the nanomolar range .

Q. How can computational modeling predict the binding mode of this compound to biological targets?

- Methodology :

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to dock the compound into receptor crystal structures (e.g., 5-HT PDB:7E2Z). Prioritize poses with hydrogen bonds to Asp116 or π-π stacking with Phe361 .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. Calculate binding free energies via MM/PBSA .

Q. What chromatographic techniques resolve enantiomers of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.